molecular formula C7H7NO3 B14839324 6-Hydroxy-4-methoxypyridine-2-carbaldehyde

6-Hydroxy-4-methoxypyridine-2-carbaldehyde

Cat. No.: B14839324
M. Wt: 153.14 g/mol
InChI Key: OSGVNXRIEFLKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4-methoxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring both hydroxyl and methoxy functional groups, as well as an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the formylation of 6-hydroxy-4-methoxypyridine using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Oxidation: 6-Hydroxy-4-methoxypyridine-2-carboxylic acid.

    Reduction: 6-Hydroxy-4-methoxypyridine-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

6-Hydroxy-4-methoxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methoxypyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl, methoxy, and aldehyde groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carbaldehyde: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.

    4-Hydroxy-2-methoxypyridine-6-carbaldehyde: Positional isomer with different reactivity and interaction profiles.

    2-Hydroxy-6-methoxypyridine-4-carbaldehyde: Another positional isomer with distinct chemical properties.

Uniqueness

6-Hydroxy-4-methoxypyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and application .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-methoxy-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-6-2-5(4-9)8-7(10)3-6/h2-4H,1H3,(H,8,10)

InChI Key

OSGVNXRIEFLKKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC(=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.